N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide
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Overview
Description
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide typically involves the reaction of ethylamine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium carbonate, at elevated temperatures.
Major Products
The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and various substituted triazine compounds depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, as a selective thyroid hormone receptor β agonist, it exerts its effects by binding to the thyroid hormone receptor β in the liver, leading to the modulation of lipid metabolism and reduction of cholesterol levels . The compound’s sulfonamide group also plays a crucial role in its biological activity by facilitating interactions with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196): A highly selective thyroid hormone receptor β agonist used in clinical trials for the treatment of dyslipidemia.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: Another triazine derivative with potential biological activities.
Uniqueness
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is unique due to its specific structural features, including the ethyl group and the sulfonamide moiety, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C5H8N4O4S |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
N-ethyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide |
InChI |
InChI=1S/C5H8N4O4S/c1-2-6-14(12,13)4-3(10)7-5(11)9-8-4/h6H,2H2,1H3,(H2,7,9,10,11) |
InChI Key |
NCFYFQDJAPRABE-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NNC(=O)NC1=O |
Origin of Product |
United States |
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